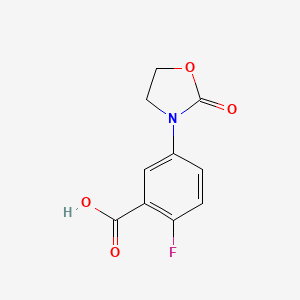
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
Übersicht
Beschreibung
“2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid” is a chemical compound with the CAS Number: 1184005-99-9 . It has a molecular weight of 225.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8FNO4/c11-8-2-1-6 (5-7 (8)9 (13)14)12-3-4-16-10 (12)15/h1-2,5H,3-4H2, (H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemotherapy Efficacy and Safety
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, as a part of fluorinated compounds, has been investigated for its application in chemotherapy, particularly in combination treatments for cancer. One study focused on the efficacy and safety of a novel oral anticancer drug, S-1, which demonstrates the tumour-selective toxicity improvement by maintaining prolonged 5-fluorouracil concentrations in blood and tumors. This drug was effective and well-tolerated in patients with advanced gastric cancer, showing a promising response rate and manageable adverse reactions, highlighting the potential of fluorinated compounds in enhancing chemotherapy efficacy (Sakata et al., 1998).
Antibiotic Development
Another area of research involves the development of new antibiotics, such as cadazolid, a novel fluoroquinolone-oxazolidinone antibiotic. Cadazolid exhibits potent in vitro activity against Clostridium difficile, including drug-resistant strains. A phase 2 study demonstrated cadazolid's efficacy and safety in treating C. difficile infections, providing a foundation for further clinical development of fluoroquinolone-oxazolidinone compounds in antibiotic therapies (Louie et al., 2015).
Neurotoxicity Research
Fluorinated compounds' impact on neurotoxicity has also been examined. Research on metabotropic glutamate subtype 5 receptors using a radioligand, 18F-SP203, demonstrated promising imaging characteristics for studying the brain. This research could lead to better understanding and potential treatments for neurotoxicity and other neurological conditions, showcasing the versatility of fluorinated compounds in various scientific applications (Brown et al., 2008).
Environmental and Human Exposure Studies
Studies have also focused on the environmental presence and human exposure to fluorotelomer alcohols (FTOHs), which are precursors to perfluorinated carboxylic acids (PFCA). Analysis of indoor air and outdoor textiles revealed significant levels of FTOHs, suggesting a potential route of human exposure to PFCA. Such research underscores the importance of monitoring and understanding the environmental impact and health implications of fluorinated compounds (Schlummer et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4/c11-8-2-1-6(5-7(8)9(13)14)12-3-4-16-10(12)15/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCDMXXTXDWUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



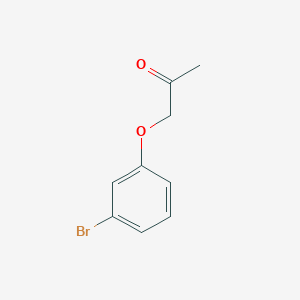
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)
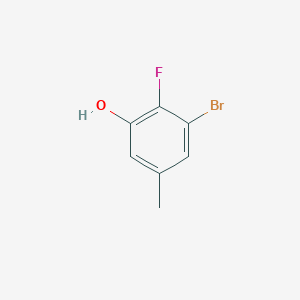
![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)
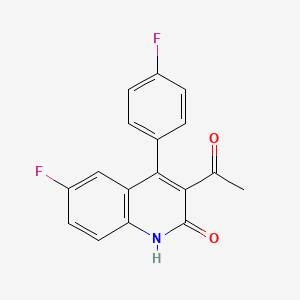
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)
![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)
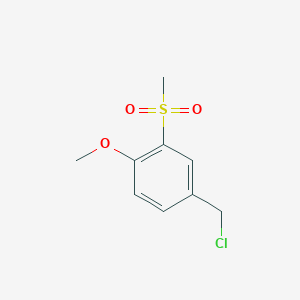
![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)
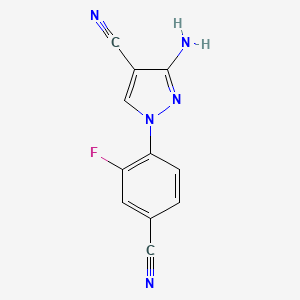
![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)
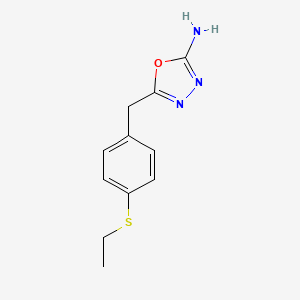
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)
